Gem-Difluorination Lowers Carboxylic Acid pKa
The 7,7-gem-difluoro substitution lowers the acidity constant (pKa) of the carboxylic acid moiety relative to the non-fluorinated 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid. In a systematic study of gem-difluorinated bicyclic and monocyclic carboxylic acids, gem-difluorination decreased the pKa values by 0.3–0.5 units compared to their non-fluorinated counterparts, an effect attributed to the electron-withdrawing inductive effect of the fluorine atoms [1]. This trend was confirmed across multiple ring sizes (C3–C7) and was nearly identical for acyclic and cyclic aliphatic systems [2].
| Evidence Dimension | Carboxylic acid pKa (acidity constant) |
|---|---|
| Target Compound Data | Estimated pKa shift of -0.3 to -0.5 units relative to non-fluorinated analog (exact value not directly measured for this specific compound; inferred from class data) |
| Comparator Or Baseline | Non-fluorinated 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid (CAS 2727954-96-1); gem-difluorination consistently decreased pKa by 0.3–0.5 units across cycloalkane carboxylic acid series |
| Quantified Difference | ΔpKa = -0.3 to -0.5 (fluorinated vs. non-fluorinated) |
| Conditions | Measured for model gem-difluorocycloalkane carboxylic acids and their non-fluorinated analogs via standard potentiometric titration; validated for bicyclic and monocyclic systems (Moroz et al. 2024; Holovach et al. 2022) |
Why This Matters
A lower pKa means a higher fraction of the carboxylate anion at physiological pH 7.4, which can enhance aqueous solubility—a critical parameter for achieving oral absorption and avoiding precipitation in biological assays.
- [1] Moroz, B. L., Holovach, S. M., Melnykov, K. P., Lesyk, D. S., Filatov, A. A., & Grygorenko, O. O. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, (3), 3–9. View Source
- [2] Holovach, S., Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. View Source
